molecular formula C17H18N2O3S B2357320 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide CAS No. 941974-87-4

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide

Cat. No.: B2357320
CAS No.: 941974-87-4
M. Wt: 330.4
InChI Key: QDHGMYSDCOLFJV-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide is an organic compound that belongs to the class of phenylpiperidines This compound is characterized by the presence of a phenyl group bound to a piperidine skeleton, which is further modified by the inclusion of an isothiazolidin-2-yl group with a dioxido functional group

Preparation Methods

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide typically involves a multi-step process. The initial step often includes the preparation of the isothiazolidin-2-yl intermediate, which is then reacted with a phenyl derivative under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the reaction and purification processes. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound, potentially altering its chemical properties.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used, and they can vary widely.

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, contributing to the development of new materials and chemicals.

    Biology: It is employed in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged to enhance product performance.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methylbenzamide can be compared with other similar compounds, such as:

    Phenylpiperidines: These compounds share a similar phenylpiperidine skeleton but differ in their functional groups and overall structure.

    Isothiazolidin-2-yl derivatives: Compounds with similar isothiazolidin-2-yl groups but different substituents can exhibit varying chemical properties and applications.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-13-6-2-3-9-16(13)17(20)18-14-7-4-8-15(12-14)19-10-5-11-23(19,21)22/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHGMYSDCOLFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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